L-4-[(Methylsulfonyl)amino]phenylalanine
Description
L-4-[(Methylsulfonyl)amino]phenylalanine is a synthetic derivative of the essential amino acid phenylalanine, characterized by a methylsulfonylamino (-SO₂NHCH₃) substituent at the para position of the aromatic ring.
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(methanesulfonamido)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-17(15,16)12-8-4-2-7(3-5-8)6-9(11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDAIQZEQLVVRT-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269191 | |
| Record name | 4-[(Methylsulfonyl)amino]-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266999-21-7 | |
| Record name | 4-[(Methylsulfonyl)amino]-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=266999-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Methylsulfonyl)amino]-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Synthesis Methods
Chemical synthesis of 4-substituted phenylalanine derivatives, including L-4-[(Methylsulfonyl)amino]phenylalanine, generally involves multi-step processes starting from substituted phenylalanine esters or related precursors. A representative synthetic route is outlined below based on patent WO2003068725A2:
Step 1: Preparation of 4-Nitro or 4-Cyano Phenylalanine Esters
Starting with 4-nitro or 4-cyano-N-formylphenylalanine methyl esters, these compounds are suspended in water and subjected to catalytic hydrogenation using palladium on carbon (5% Pd, 50% water wet). The reaction is conducted at 40–45°C until hydrogen uptake ceases, yielding the corresponding 4-amino-N-formylphenylalanine methyl ester.Step 2: Diazotization and Substitution
The aniline intermediate is cooled below 20°C and treated with concentrated hydrochloric acid, then further cooled in an ice bath. Potassium copper cyanide and potassium bicarbonate are added, and the mixture is stirred at controlled temperatures (20°C, then cooled to 0–5°C) to facilitate substitution reactions.Step 3: Ester Hydrolysis and Functional Group Transformations
Aqueous sodium hydroxide (10M) is added under nitrogen atmosphere at 0–5°C to hydrolyze esters and facilitate further functional group modifications. The reaction mixture is concentrated under vacuum, and the residue is refluxed with reagents such as malondialdehyde bis(dimethylacetal) to introduce additional functional groups.Step 4: Extraction and Purification
The reaction mixture is partitioned between water and ethyl acetate, basified to pH 12–13 with potassium carbonate, and extracted to isolate the target compound. Further purification involves washing with acid and water, followed by concentration and crystallization steps.
This multi-step chemical synthesis allows for the introduction of the methylsulfonylamino group at the para position of the phenyl ring and the formation of the L-phenylalanine backbone with stereochemical control. The process requires careful temperature control and use of catalysts and reagents to achieve high purity and yield.
Enzymatic Synthesis Methods
An alternative, more environmentally friendly and stereoselective method for preparing this compound involves enzymatic synthesis using transaminase enzymes. According to research published in the Chemical Journal of Chinese Universities (2010):
Substrates:
The enzymatic method uses 4-methylsulfonyl-phenylpyruvate as the keto acid substrate and L-aspartic acid as the amino donor.Enzyme:
Aspartate aminotransferase catalyzes the transamination reaction, converting the keto acid into the corresponding L-amino acid derivative.-
- Temperature: 37°C
- pH: 8
- Substrate concentration (4-methylsulfonyl-phenylpyruvate): 8% (w/w)
- Surfactant (Tween 80): 0.6% (w/w)
- Mg²⁺ concentration: 1×10⁻⁴ mol/L to enhance enzyme activity
Reaction Time and Yield:
Under these optimized conditions, the bioconversion rate of 4-methylsulfonyl-phenylpyruvate reached 95% after 12 hours.Advantages:
This method provides a high degree of stereoselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. It offers a promising route for industrial-scale preparation of L-phenylalanine derivatives.
Comparative Summary of Preparation Methods
| Aspect | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Starting Materials | 4-nitro or 4-cyano phenylalanine esters | 4-methylsulfonyl-phenylpyruvate and L-aspartic acid |
| Catalysts/Reagents | Pd/C catalyst, HCl, potassium copper cyanide, NaOH | Aspartate aminotransferase enzyme, Mg²⁺ |
| Reaction Conditions | Multiple steps, 0–45°C, hydrogenation, diazotization | Single step, 37°C, pH 8 |
| Reaction Time | Several hours to days | 12 hours |
| Yield/Conversion Rate | High, depending on purification | 95% bioconversion |
| Stereoselectivity | Controlled by chiral starting materials and conditions | High, enzyme-mediated stereospecificity |
| Environmental Impact | Use of hazardous reagents and solvents | Mild conditions, environmentally friendly |
| Scalability | Established industrial methods | Potential for scale-up with enzyme immobilization |
Research Findings and Notes
The chemical synthesis route is well-documented in patent literature, indicating its industrial relevance and feasibility for large-scale production.
The enzymatic method reported by Liu et al. (2010) demonstrates a novel, efficient biocatalytic approach with high conversion rates and mild conditions, suggesting a sustainable alternative to chemical synthesis.
Both methods require precise control of reaction parameters to ensure the stereochemical purity of the L-isomer, which is critical for biological activity.
The enzymatic approach benefits from the use of cofactors and surfactants to enhance enzyme activity and substrate solubility, which are key factors in optimizing yield.
Chemical Reactions Analysis
Types of Reactions: L-4-[(Methylsulfonyl)amino]phenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the methylsulfonyl group and the amino acid backbone.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the Suzuki–Miyaura coupling reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the aldol condensation reaction with l-threonine aldolase produces β-hydroxy-α-amino acids .
Scientific Research Applications
Protein Engineering
Overview
L-4-[(Methylsulfonyl)amino]phenylalanine is utilized extensively in protein engineering. It serves as a building block for synthesizing modified proteins with enhanced functionalities. The incorporation of this compound can alter the structural and functional properties of proteins, making it valuable for biotechnological applications.
Applications
- Enzyme Design : By introducing this amino acid into enzyme structures, researchers can create variants with improved catalytic efficiency or stability.
- Therapeutic Proteins : It plays a role in developing therapeutic proteins that require specific modifications for enhanced efficacy or reduced immunogenicity.
Drug Development
Overview
In drug development, this compound serves as a crucial component in the synthesis of novel therapeutic agents. Its ability to modify pharmacokinetic properties makes it an attractive candidate for designing drugs targeting various diseases.
Applications
- Neurological Disorders : Research indicates that this compound can be used to develop drugs aimed at treating neurological conditions by enhancing the bioavailability of active pharmaceutical ingredients.
- Cancer Therapeutics : Its derivatives have been explored in targeted therapies, particularly in treatments involving amino acid transporters that are overexpressed in certain tumors.
Research on Amino Acid Metabolism
Overview
this compound is significant in studies focused on amino acid metabolism. Understanding its metabolic pathways can provide insights into various metabolic disorders.
Applications
- Metabolic Disorders : Investigations into how this compound affects metabolic pathways can lead to better management strategies for disorders such as phenylketonuria (PKU).
- Nutritional Studies : It aids in formulating dietary interventions for patients with specific amino acid metabolism issues.
Biochemical Studies
Overview
This compound is employed in biochemical experiments to elucidate the structure-function relationships of proteins. Such studies are critical for advancing our understanding of biochemical processes and enzyme mechanisms.
Applications
- Protein Folding Studies : Researchers use this compound to investigate how proteins fold and misfold, contributing to diseases like Alzheimer's.
- Catalyst Development : It is used to develop more effective enzymes and catalysts by modifying their active sites with this amino acid derivative.
Biomedical Imaging
Overview
The potential of this compound in biomedical imaging has been explored through its incorporation into radiolabeled compounds for positron emission tomography (PET).
Applications
- Tumor Imaging : Radiolabeled derivatives have shown promise as imaging agents that target specific tumor types by utilizing amino acid transport mechanisms.
- Diagnostic Tools : These compounds could serve as diagnostic tools for early detection of cancers based on their uptake in metabolically active tissues.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of L-4-[(Methylsulfonyl)amino]phenylalanine involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The compound may act as an inhibitor or activator of enzymes, depending on its binding affinity and the specific target .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences among L-4-[(Methylsulfonyl)amino]phenylalanine and its analogs:
*Inferred based on sulfamoyl analog ().
Key Observations:
- Substituent Position : The para position is common in sulfonyl and nitro derivatives, enhancing electronic effects on the aromatic ring. In contrast, 2-Chloro-D-phenylalanine has an ortho substituent, which may sterically hinder interactions with enzymes or receptors .
- Nitro (-NO₂): Stronger electron withdrawal than sulfonyl groups but may confer instability or mutagenicity . Chloro (-Cl): Increases lipophilicity, favoring blood-brain barrier penetration in pharmaceuticals .
Physicochemical and Reactivity Comparisons
- Thermal Stability :
- Solubility :
- Reactivity :
- Sulfonyl groups participate in nucleophilic substitution reactions, as seen in , where regioselectivity (ortho vs. meta) is pH-dependent .
Biological Activity
L-4-[(Methylsulfonyl)amino]phenylalanine (MSA-Phe) is a phenylalanine derivative with significant biological activity, particularly in the context of enzyme interactions and transport mechanisms in cellular systems. This article reviews its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a methylsulfonyl group attached to the amino acid phenylalanine. This modification can influence its reactivity and interaction with biological targets, potentially altering its pharmacological properties.
The biological activity of MSA-Phe primarily involves its interaction with the L-type amino acid transporter 1 (LAT1) . LAT1 is crucial for the transport of large neutral amino acids across cell membranes, which is essential for various physiological processes, including protein synthesis and metabolic regulation. MSA-Phe acts as both an inhibitor and an activator depending on its concentration and the specific cellular context:
- Inhibition : MSA-Phe may inhibit the uptake of other amino acids by competing for binding sites on LAT1.
- Activation : At certain concentrations, it can stimulate the transport of phenylalanine and other substrates by enhancing LAT1 activity .
Enzymatic Interactions
Research indicates that MSA-Phe can modulate the activity of various enzymes involved in metabolic pathways:
- Phenylalanine Ammonia Lyase (PAL) : Studies have shown that MSA-Phe can influence PAL activity, which is critical for the conversion of phenylalanine to cinnamic acid in plants. This suggests potential applications in agricultural biotechnology .
Case Studies
- Cancer Treatment Applications : In a study involving boron neutron capture therapy (BNCT), L-phenylalanine derivatives, including MSA-Phe, were investigated for their ability to enhance boron uptake in cancer cells. The results demonstrated that pre-treatment with L-phenylalanine analogs could significantly increase boron accumulation in tumor cells, suggesting a potential role in targeted cancer therapies .
- Neurotransmitter Regulation : Another study highlighted the role of MSA-Phe in modulating neurotransmitter levels by influencing amino acid transport across the blood-brain barrier. This could have implications for neurological disorders where neurotransmitter balance is disrupted .
Table 1: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for L-4-[(Methylsulfonyl)amino]phenylalanine, and how is purity validated?
The synthesis typically begins with 4-amino-L-phenylalanine, where the amino group is sulfonylated using methanesulfonyl chloride under basic conditions (e.g., in the presence of triethylamine). Protecting groups, such as tert-butoxycarbonyl (Boc), may be employed to prevent side reactions. Purification involves reversed-phase HPLC or column chromatography. Characterization uses 1H/13C NMR to confirm sulfonylation and chiral integrity, FTIR for functional group analysis (e.g., S=O stretch at ~1150 cm⁻¹), and mass spectrometry (ESI-MS) to verify molecular weight (C₁₀H₁₄N₂O₄S; theoretical [M+H]⁺ = 259.08) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- 1H NMR : Identifies aromatic protons (δ 7.2–7.4 ppm) and methylsulfonyl groups (singlet at δ 3.0–3.2 ppm).
- 13C NMR : Confirms the sulfonamide carbon (δ ~40 ppm) and carbonyl groups.
- Chiral HPLC : Ensures enantiomeric purity by comparing retention times with standards.
- X-ray crystallography (if crystals are obtainable): Resolves absolute stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How does the methylsulfonyl group influence interactions with enzymatic targets (e.g., kinases or proteases)?
The methylsulfonyl moiety enhances hydrogen-bonding capacity and steric bulk, which can alter substrate binding. Molecular docking studies (e.g., using AutoDock Vina) and surface plasmon resonance (SPR) quantify binding affinity. For example, in kinase inhibition assays, the group may occupy hydrophobic pockets, as observed in analogues like ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate, which showed enhanced activity due to sulfonyl electronegativity .
Q. How can researchers resolve contradictory data in bioactivity studies (e.g., inconsistent IC₅₀ values)?
- Orthogonal assays : Compare results from fluorescence polarization, SPR, and enzymatic activity assays.
- Purity validation : Use HPLC-MS to rule out impurities >98%.
- Buffer optimization : Test under varying pH (6.5–8.0) and ionic strengths to control non-specific binding.
- Replicate studies : Include ≥3 independent experiments with internal controls (e.g., reference inhibitors) .
Q. What strategies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–13 (simulating gastrointestinal tract conditions) and analyze degradation products via LC-MS.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .
Q. How can isotopic labeling (e.g., ¹³C or ³H) be incorporated for metabolic tracing studies?
- Tritiation : Catalytic tritium gas reduction of a precursor (e.g., 4-iodophenylalanine derivative) yields this compound-[³H].
- 13C-labeling : Use ¹³C-enriched methanesulfonyl chloride during synthesis.
- Validation : Radiochemical purity is confirmed via radio-HPLC, and isotopic incorporation via MS .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.
- Molecular dynamics (MD) simulations : Analyze binding persistence with target proteins (e.g., 100 ns simulations in GROMACS).
- QM/MM modeling : Study reaction mechanisms (e.g., sulfonamide hydrolysis) at the electronic level .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
